3-Bromo-2,6-difluorobenzoyl chloride

説明

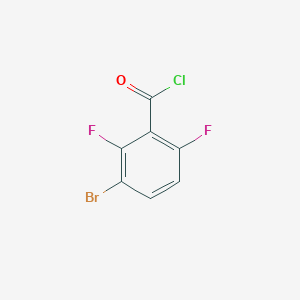

Structure

2D Structure

特性

IUPAC Name |

3-bromo-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-2-4(10)5(6(3)11)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEKTFNTUYRFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of 3-Bromo-2,6-difluorobenzoyl chloride is the benzylic position of aromatic compounds. The benzylic position is a carbon atom that is adjacent to the aromatic ring and is particularly reactive due to the resonance stabilization provided by the ring.

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, which is a species rich in electrons, attacks an electrophilic carbon at the benzylic position. This results in the substitution of the bromine atom in the this compound with the nucleophile.

Biochemical Pathways

The interaction of this compound with its targets affects the biochemical pathways of aromatic compounds. The nucleophilic substitution at the benzylic position can lead to the formation of new compounds with different properties. These new compounds can then participate in various biochemical reactions, leading to downstream effects.

Pharmacokinetics

Its bioavailability would depend on factors such as the route of administration and the presence of transport proteins.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific nucleophile that it reacts with. The resulting compound can have various effects, ranging from activating or inhibiting certain enzymes to modulating the function of proteins or DNA.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other reactive species can influence the compound’s stability and its ability to reach its target.

生物活性

3-Bromo-2,6-difluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the benzoyl chloride structure, which may enhance its reactivity and biological efficacy compared to other benzoyl chlorides.

- Molecular Formula : C₇H₂BrClF₂O

- Molecular Weight : 227.44 g/mol

- Structure : The arrangement of bromine and fluorine at the 2 and 6 positions on the aromatic ring significantly influences its chemical behavior and interactions with biological molecules.

This compound primarily exerts its biological effects through acylation reactions. The acyl chloride group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of stable acylated products. This covalent modification can alter the function of these biomolecules, influencing various cellular processes such as signaling pathways, gene expression, and metabolic activities.

1. Enzyme Interactions

The compound has shown to interact with various enzymes, either inhibiting or activating their activity depending on the target:

- Enzyme Inhibition : At higher concentrations, this compound can inhibit key enzymes involved in metabolic pathways, potentially leading to decreased cellular functions.

- Enzyme Activation : At lower concentrations, it may selectively modify specific enzymes to enhance their activity.

2. Cellular Effects

Research indicates that this compound affects cellular behavior by modifying proteins involved in critical signaling pathways:

- Cell Signaling : Acylation of signaling proteins can lead to altered downstream signaling events.

- Gene Expression : The compound can influence transcription factors, modifying their ability to bind DNA and regulate gene transcription.

3. Toxicity and Dosage Effects

The biological effects of this compound are dosage-dependent:

- Low Doses : Selective modification of proteins with minimal adverse effects.

- High Doses : Potential for cytotoxicity and disruption of normal cellular processes.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of various halogenated benzoyl derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of halogenated benzoyl chlorides. Preliminary results suggested that this compound demonstrated promising antibacterial properties against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell wall synthesis .

Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Interaction | Modifies enzyme activity through acylation |

| Cellular Signaling | Alters protein function affecting gene expression |

| Cytotoxicity | Dose-dependent effects observed in cancer cell lines |

| Antimicrobial Activity | Effective against certain bacterial strains |

準備方法

General Synthetic Strategy

The preparation of 3-bromo-2,6-difluorobenzoyl chloride typically involves:

- Step 1: Bromination of a suitable 2,6-difluorobenzyl derivative to introduce the bromine substituent selectively.

- Step 2: Conversion of the brominated intermediate to the corresponding benzoyl chloride via oxidation and chlorination.

The key challenge lies in achieving selective bromination at the 3-position of the 2,6-difluorobenzoyl framework, considering the strong electron-withdrawing effects of fluorine atoms and steric hindrance.

Preparation of 2,6-Difluorobenzyl Bromide as a Key Intermediate

A critical precursor step is the preparation of 2,6-difluorobenzyl bromide, which is structurally close to the target compound and serves as a foundation for further transformations.

Bromination Procedure

A patented method (CN102070398A) describes an efficient and environmentally friendly bromination of 2,6-difluorotoluene to 2,6-difluorobenzyl bromide using hydrobromic acid and hydrogen peroxide under light irradiation, replacing traditional brominating agents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) initiators.

-

- 2,6-Difluorotoluene as starting material.

- Hydrobromic acid (40% mass fraction).

- Hydrogen peroxide (30% mass fraction) added dropwise.

- Solvent: organic (dichloromethane, chloroform, ethyl acetate, or cyclohexane) or water.

- Light source: 1000W iodine-tungsten lamp.

- Reaction time: 6–24 hours at reflux.

-

- Hydrobromic acid reacts with hydrogen peroxide to generate bromine in situ.

- Under light irradiation, bromine radicals form and abstract the benzylic hydrogen to form a benzyl radical.

- Radical recombination with bromine yields the brominated product.

- The process maintains hydrobromic acid in a catalytic cycle, improving reagent utilization and reducing corrosive byproducts.

-

- Yields range from 80.2% to 90.3%.

- Product purity exceeds 99% (by gas chromatography).

Experimental Data Summary

| Example | Solvent | HBr (mol) | H2O2 (mol) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | 0.015 | 0.02 | 10 | 90.3 | 99.3 |

| 2 | Chloroform | 0.01 | 0.01 | 6 | 86.6 | 99.5 |

| 3 | Ethyl acetate | 0.015 | 0.02 | 18 | 80.2 | 99.2 |

Table 1: Bromination of 2,6-Difluorotoluene to 2,6-Difluorobenzyl Bromide under Various Conditions

Conversion to this compound

While direct literature on the preparation of this compound is limited, established synthetic routes for related fluorobenzoyl chlorides provide insight:

Oxidation of Brominated Benzyl Derivatives

- The brominated benzyl compound (e.g., 3-bromo-2,6-difluorobenzyl bromide) can be oxidized to the corresponding benzoyl acid or acid chloride.

- Common oxidants include chromium-based reagents or milder oxidants compatible with fluorinated aromatics.

- Subsequent reaction with thionyl chloride or oxalyl chloride converts the acid to the benzoyl chloride.

Alternative Routes via Benzonitrile Derivatives

A European patent (EP1114809A1) describes processes for preparing fluorine-containing benzyl derivatives, including benzylamine, benzyl alcohol, and benzyl ester derivatives, via reduction and substitution reactions starting from fluorinated benzonitriles.

- Although the patent focuses on benzyl derivatives, the methodology implies that halogenated fluorobenzoyl chlorides can be accessed by:

- Halogenation of fluorinated aromatic precursors.

- Functional group interconversion (e.g., nitrile to acid chloride).

- The patent emphasizes industrially advantageous conditions with high purity and yield, avoiding hazardous reagents like lithium aluminum hydride or boron trifluoride.

Analytical and Practical Considerations

- Selectivity: The presence of fluorine atoms at 2,6-positions strongly influences regioselectivity due to electron-withdrawing effects and steric hindrance, favoring monobromination at the 3-position.

- Purification: Silica gel column chromatography is effective for isolating high-purity intermediates.

- Environmental Impact: The hydrobromic acid/hydrogen peroxide/light method reduces hazardous waste and improves reagent efficiency compared to traditional bromination methods.

- Reagent Handling: Avoiding highly reactive and hazardous reagents like lithium aluminum hydride or boron trifluoride makes the process safer and more scalable.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | 2,6-Difluorotoluene | HBr (40%), H2O2 (30%), light, organic solvent | 2,6-Difluorobenzyl bromide | 80–90 | >99 | Mild, cost-effective, high selectivity |

| Oxidation to acid chloride | Brominated benzyl derivative | Oxidant (e.g., Cr-based), then SOCl2 | This compound | Not specified | High | Requires controlled conditions |

| Alternative via benzonitrile | Fluorinated benzonitrile derivatives | Reduction, substitution, chlorination | Fluorobenzoyl chloride derivatives | High | High | Industrially feasible, avoids hazardous reagents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-2,6-difluorobenzoyl chloride, and how can purity be validated?

- Methodology : Start with halogenated benzaldehyde precursors (e.g., 3-bromo-2,6-difluorobenzaldehyde, as noted in CAS data ). Perform Friedel-Crafts acylation followed by chlorination using thionyl chloride or PCl₅. Purify via vacuum distillation or recrystallization in non-polar solvents. Validate purity using GC-MS or HPLC, with cross-referencing to spectral libraries (e.g., NIST or DSSTox ).

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR, IR) during structural confirmation?

- Methodology : Use a tiered approach:

- Compare experimental NMR shifts with computational predictions (DFT-based tools).

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- For ambiguous peaks, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve connectivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Store at 0–6°C in airtight, acid-resistant containers to prevent hydrolysis . Use fume hoods, neoprene gloves, and full-face shields during synthesis. Refer to SDS guidelines for spill management and disposal (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic effects of bromine and fluorine substituents?

- Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXL (SHELX suite) for refinement, focusing on anisotropic displacement parameters to analyze steric/electronic interactions . Compare bond lengths/angles with DFT-optimized structures to quantify substituent effects .

Q. What strategies mitigate contradictions in reaction yields during acylative coupling reactions?

- Methodology :

- Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading).

- Use design-of-experiments (DoE) software to identify critical factors.

- Employ in-situ FTIR or Raman spectroscopy to monitor intermediate formation .

Q. How can computational modeling (e.g., DFT) predict reactivity in nucleophilic acyl substitution?

- Methodology :

- Optimize geometry using B3LYP/6-311+G(d,p) basis sets.

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.

- Simulate transition states to predict regioselectivity in reactions with amines or alcohols .

Q. What analytical techniques differentiate between hydrolysis byproducts and desired products in kinetic studies?

- Methodology :

- Use LC-MS with ion-pairing chromatography to separate polar hydrolysis products (e.g., carboxylic acids).

- Track kinetic profiles via time-resolved ¹⁹F NMR, leveraging fluorine’s high sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。